molecular formula C19H17ClN2O5S B2656293 methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899970-98-0

methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2656293
CAS No.: 899970-98-0
M. Wt: 420.86
InChI Key: LKKJPVBIVFMRNW-UHFFFAOYSA-N
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Description

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. Its structure features:

  • A 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group.
  • A phenyl substituent at position 3.
  • A methyl ester group at position 5.
  • A 4-chlorobenzenesulfonylmethyl moiety at position 6.

This compound is structurally distinct due to the electron-withdrawing 4-chlorobenzenesulfonyl group, which may enhance stability, influence hydrogen-bonding interactions, and modulate biological activity compared to simpler analogs .

Properties

IUPAC Name

methyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c1-27-18(23)16-15(11-28(25,26)14-9-7-13(20)8-10-14)21-19(24)22-17(16)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKJPVBIVFMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various sulfonamide derivatives .

Scientific Research Applications

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,

Biological Activity

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the dihydropyrimidine class, particularly characterized by its unique structural features and potential biological activities. This compound is synthesized primarily through the Biginelli reaction, which is known for producing various biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClN2O5SC_{19}H_{18}ClN_{2}O_{5}S, with a molecular weight of approximately 434.9 g/mol. The compound features a tetrahydropyrimidine ring with various substituents that play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC19H18ClN2O5SC_{19}H_{18}ClN_{2}O_{5}S
Molecular Weight434.9 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Pharmacological Properties

Research indicates that compounds within the dihydropyrimidine class exhibit diverse biological activities, including:

  • Antihypertensive Effects : These compounds have shown promise in lowering blood pressure through vasodilation mechanisms.
  • Antibacterial Activity : The presence of the sulfonyl group enhances interaction with bacterial enzymes, potentially inhibiting growth.
  • Antiviral Properties : Some studies suggest effectiveness against viral infections by interfering with viral replication processes.

The mechanism of action for this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological processes.

Case Studies and Research Findings

  • Antihypertensive Activity :
    • A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant antihypertensive effects in animal models. The presence of the sulfonyl group was crucial for enhancing these effects .
  • Antimicrobial Studies :
    • In vitro tests showed that this compound inhibited the growth of several bacterial strains. The compound's structure was optimized for better binding to bacterial enzymes .
  • Computational Studies :
    • Density functional theory (DFT) studies have provided insights into the electronic properties and stability of the compound. These studies indicated favorable binding affinities to target proteins involved in disease processes .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntihypertensiveSignificant reduction in blood pressure in models
AntibacterialInhibition of growth in various bacterial strains
AntiviralPotential interference with viral replication

Comparison with Similar Compounds

The compound is compared with structurally related tetrahydropyrimidines to highlight substituent effects, physicochemical properties, and functional outcomes.

Substituent Variations at Position 6
Compound Name Position 6 Substituent Key Properties/Findings Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Simpler alkyl group; lower solubility in polar solvents; moderate antibacterial activity .
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-... 4-Chlorobenzenesulfonylmethyl Enhanced polarity due to sulfonyl group; potential for stronger intermolecular H-bonding .
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-... Methylprop-1-enyl Increased steric bulk; altered crystal packing due to non-planar substituent .
Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-... Methoxycarbonylmethyl Electron-withdrawing ester group; improved thermal stability .

Key Observations :

  • The 4-chlorobenzenesulfonylmethyl group in the target compound introduces strong electron-withdrawing and polar characteristics, likely improving solubility in aprotic solvents compared to alkyl-substituted analogs .
  • Sulfonyl groups are known to participate in hydrogen-bonding networks, which could stabilize crystal structures or enhance binding in biological targets .
Substituent Effects at Position 2
Compound Name Position 2 Group Key Properties/Findings Reference
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (S) Thione group increases planarity of the ring; higher antioxidant activity compared to oxo analogs .
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (S) Hydroxyl group enables H-bonding; moderate reducing power in antioxidant assays .
Target Compound Oxo (O) Oxo group favors keto-enol tautomerism; may reduce redox activity compared to thioxo derivatives .

Key Observations :

  • Thioxo derivatives (e.g., compounds in ) exhibit higher antioxidant activity due to sulfur’s redox-active nature.
Aromatic Substituents at Position 4
Compound Name Position 4 Group Key Properties/Findings Reference
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... 3,5-Bis(trifluoromethyl)phenyl Strong electron-withdrawing effects; altered electronic density on the pyrimidine ring .
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-... 3-Ethoxy-4-hydroxyphenyl Polar hydroxyl group enhances solubility in alcohols; H-bonding in crystal structures .
Target Compound Phenyl Simple aromatic group; less steric hindrance compared to bulkier substituents .

Key Observations :

  • Bulky or polar substituents at position 4 (e.g., trifluoromethyl or hydroxyl groups) significantly alter electronic and steric profiles, impacting both synthetic accessibility and biological interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via a modified Biginelli reaction. Evidence suggests using a one-pot condensation of substituted aldehydes (e.g., 4-chlorobenzenesulfonylmethyl aldehyde), β-ketoesters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids). Reaction optimization includes temperature control (70–90°C) and solvent selection (ethanol or acetic acid). Yields vary with substituents; for example, electron-withdrawing groups on aldehydes improve regioselectivity and yield up to 77% .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of techniques:

  • 1H/13C NMR : Analyze chemical shifts for the tetrahydropyrimidine ring protons (δ ~5.3–5.4 ppm for the C4-H) and sulfonyl/methyl groups .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic systems with space group C2/c are common for similar derivatives). Refinement parameters (R factor < 0.05) ensure accuracy .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

  • Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO, and measure minimum inhibitory concentrations (MICs). Correlate activity with structural features (e.g., sulfonyl groups enhance membrane penetration) .

Advanced Research Questions

Q. How can regioselectivity in the Biginelli reaction be controlled during synthesis?

  • Methodological Answer : Regioselectivity depends on the aldehyde’s electronic properties and catalyst choice. Electron-deficient aldehydes (e.g., 4-chlorobenzenesulfonyl derivatives) favor cyclization at the C6 position. Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce side products. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) .

Q. What computational strategies predict the compound’s reactivity or binding interactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Docking studies (e.g., AutoDock Vina) against bacterial targets (e.g., dihydrofolate reductase) can predict binding affinities. Validate with MD simulations to assess stability of ligand-protein complexes .

Q. How should conflicting data on substituent effects be resolved?

  • Methodological Answer : Contradictions in substituent impact (e.g., conflicting yields or bioactivity) require systematic variation of substituents (e.g., halogens, methoxy groups) and statistical analysis (ANOVA). Replicate experiments under controlled conditions (pH, solvent purity) and cross-validate with spectroscopic data .

Q. What crystallographic techniques resolve polymorphism or hydrate formation?

  • Methodological Answer : Single-crystal X-ray diffraction with monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 293 K. For hydrates, use TGA/DSC to detect water loss (~100°C). Refinement software (e.g., SHELXL) resolves disorder or thermal motion artifacts .

Q. What protocols ensure compound stability during storage?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Characterize degradation products via HPLC-MS monthly. Avoid exposure to moisture or light, as these accelerate decomposition .

Safety and Compliance

Q. What safety precautions are critical during handling?

  • Methodological Answer : Follow GHS guidelines:

  • P201/P202 : Obtain SDS before use; avoid ignition sources (sparks, open flames).
  • P210 : Store in a fireproof cabinet.
  • Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via licensed hazardous waste contractors .

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